molecular formula C20H20N2O2 B139671 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS No. 133463-88-4

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Cat. No. B139671
M. Wt: 320.4 g/mol
InChI Key: OIEQQWQZUYZCRJ-ROUUACIJSA-N
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Description

“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is a chiral nitrogen ligand used for enantioselective synthesis . It has the empirical formula C20H20N2O2 and a molecular weight of 320.39 .


Molecular Structure Analysis

The molecular structure of “2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is represented by the SMILES string C1OC(=N[C@H]1Cc2ccccc2)C3=NC@HCc4ccccc4 . This indicates the presence of benzyl and oxazoline groups in its structure.


Chemical Reactions Analysis

“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is used as a catalyst for the enantioselective hydrosilylation of ketones . It can also act as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .


Physical And Chemical Properties Analysis

“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is a solid substance with a melting point of 129-132 °C (lit.) . Its optical activity is [α]20/D -40.6°, c = 1 in ethanol .

Scientific Research Applications

1. Inorganic Polymer Synthesis

2,2'-Bis[(4S)-4-benzyl-2-oxazoline] has been utilized in synthesizing inorganic polymers containing copper (CuBr and CuI). These compounds demonstrate varied polymeric arrangements sheathed by bridging bidentate oxazoline ligands, as characterized by X-ray crystallography (Haddleton et al., 1998).

2. Coordination Chemistry

This chemical plays a role in forming complexes with η6-benzeneruthenium(II) cations, leading to aquo and amine complexes with distinctive structural features. These complexes exhibit unique dynamic NMR features and NH⋯O interaction properties (Kurosawa et al., 1998).

3. Polymerization and Material Science

It is involved in the synthesis of poly(ester amide)s through polyaddition reactions with aliphatic dicarboxylic acids. This process contributes to producing polymers with varying molecular weights and thermal properties (Lustoň et al., 2007).

4. Catalytic Applications

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]-based ligands have been used in asymmetric Diels–Alder reactions, demonstrating enhanced catalytic performance and selectivity due to interligand interactions like hydrogen bonding (Matsumoto et al., 2005).

5. Asymmetric Catalysis

The compound has relevance in asymmetric catalysis, especially in C1-symmetric bis(oxazoline)-containing ligands, providing a contrasting approach to C2-symmetric ligands in catalysis (O’Reilly & Guiry, 2014).

6. Lewis Acid Catalysis

It forms bis(oxazoline)copper(II) complexes that act as highly enantioselective catalysts in Diels−Alder reactions involving bidentate dienophiles, supporting a square-planar transition-state assemblage (Evans et al., 1999).

7. Supported Catalysts

Bis(oxazoline)–copper complexes have been supported by cation exchange in solid supports, showcasing different enantioselectivities in cyclopropanation reactions (Fraile et al., 2004).

8. Hydroamination/Cyclization

C2-symmetric bis(oxazolinato)lanthanide complexes have been developed as catalysts for efficient enantioselective intramolecular hydroamination/cyclization of aminoalkenes and aminodienes (Hong et al., 2003).

properties

IUPAC Name

(4S)-4-benzyl-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQQWQZUYZCRJ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351321
Record name AC1LF4QF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

CAS RN

133463-88-4
Record name AC1LF4QF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MD Jones, FAA Paz, JE Davies, R Raja, M Duer… - Inorganica chimica …, 2004 - Elsevier
The Schiff base 2,2 ′ -bis((4S)-4-benzyl-2-oxazoline) (I) and its coordination complexes with rhodium(I) and palladium(II) (and with 1,5-cyclo-octadiene and allyl ligands) have been …
Number of citations: 6 www.sciencedirect.com
DM Haddleton, DJ Duncalf, AJ Clark… - New Journal of …, 1998 - pubs.rsc.org
The products from the reaction of CuBr and CuI with equimolar quantities of 2,2′-bis[(4S)-4-benzyl-2-oxazoline] have been characterised by X-ray crystallography and shown to …
Number of citations: 19 pubs.rsc.org
SM Bruno, B Monteiro, MS Balula, FM Pedro… - Journal of Molecular …, 2006 - Elsevier
Dioxomolybdenum(VI) complexes with the general formula [MoO 2 X 2 (N,N)] (X=Cl, OSiPh 3 ) containing a chiral bidentate oxazoline ligand (N,N=2,2′-bis[(4S)-4-benzyl-2-oxazoline]) …
Number of citations: 35 www.sciencedirect.com
M Schmeisser, A Zahl, A Scheurer, R Puchta… - … für Naturforschung B, 2010 - degruyter.com
On the basis of 7 Li NMR studies the coordination mode of phenantroline (phen) and bipyridine (bipy) to Li + ions was found to be [Li(phen) 2 ] + and [Li(bipy) 2 ] + in the weakly …
Number of citations: 8 www.degruyter.com
SL Miller, GA Chotana, JA Fritz, B Chattopadhyay… - Organic …, 2019 - ACS Publications
By modifying ligand steric and electronic profiles it is possible to C–H borylate ortho or meta to substituents in aromatic and heteroaromatic compounds, where steric differences …
Number of citations: 35 pubs.acs.org
O Gutierrez, JC Tellis, DN Primer, GA Molander… - pstorage-acs-6854636.s3 …
All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise noted. 2, 6-Lutidine (> 99%, purified by redistillation) was used without further purification. …
KR Jain, WA Herrmann, FE Kühn - Coordination Chemistry Reviews, 2008 - Elsevier
In recent years several attempts have been made to introduce chirality into organometallic Re(VII) compounds of formula RReO 3 and related organometallic complexes containing the (…
Number of citations: 86 www.sciencedirect.com
D Dvorak, I Stary, P Kocovsky - Journal of the American Chemical …, 1995 - ACS Publications
Palladium (0)-catalyzed allylic substitution occurs via 3-complexes, which arise from allylic substrates almost invariably in an anti fashion (1—2; M= Pd).’~ 4 The subsequent reaction …
Number of citations: 70 pubs.acs.org
D Saha - Chemistry–An Asian Journal, 2020 - Wiley Online Library
Visible light has been recognized as an economical and environmentally benign source of energy that enables chemoselective molecular activation of chemical reactions and hence …
Number of citations: 37 onlinelibrary.wiley.com
H Cruz, G Aguirre, D Madrigal, D Chávez… - Tetrahedron …, 2016 - Elsevier
The successful enantioselective Henry reaction of nitromethane to brominated and fluorinated benzaldehydes was achieved using a chiral bisoxazoline (unbridged)–Cu(II) complex as …
Number of citations: 13 www.sciencedirect.com

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